2,5-Dihydroxybenzohydrazide

Beschreibung

The exact mass of the compound 2,5-Dihydroxybenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dihydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

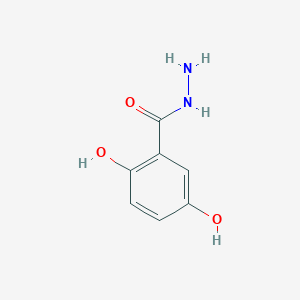

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGSJAZCDGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325384 | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-90-9 | |

| Record name | 15791-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydroxybenzohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and analytical sciences. We delve into established synthetic routes, offering detailed, step-by-step protocols and the chemical rationale behind them. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound, ensuring both structural integrity and purity. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development.

Introduction: The Scientific Significance of 2,5-Dihydroxybenzohydrazide

2,5-Dihydroxybenzohydrazide, also known as gentisic hydrazide, is a versatile organic compound featuring a dihydroxy-substituted benzene ring linked to a hydrazide functional group.[1] This unique structural arrangement imparts a range of biological activities and chemical functionalities, making it a valuable scaffold in medicinal chemistry.[1] Dihydroxybenzohydrazide derivatives have demonstrated a spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1]

The hydrazide moiety is particularly noteworthy for its ability to react with aldehydes and ketones to form stable hydrazone derivatives.[1] This reactivity allows for the facile generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The hydroxyl groups on the aromatic ring contribute to the molecule's antioxidant properties and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

Historically, research into benzohydrazide derivatives began in the mid-20th century with the exploration of their potential as tuberculostatic agents.[1] The specific focus on the 2,5-dihydroxy isomer has led to its application as an electroactive labeling reagent for the detection of aliphatic aldehydes in analytical chemistry.[1]

Synthesis of 2,5-Dihydroxybenzohydrazide: A Tale of Two Pathways

The synthesis of 2,5-Dihydroxybenzohydrazide is primarily achieved through two well-established methods: the direct hydrazinolysis of 2,5-dihydroxybenzoic acid or the hydrazinolysis of its methyl ester derivative. The choice between these pathways often depends on the desired purity, reaction control, and the availability of starting materials.

Pathway A: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

This method involves the direct reaction of 2,5-dihydroxybenzoic acid (gentisic acid) with hydrazine hydrate.[1] The reaction proceeds via a nucleophilic attack of the hydrazine on the carboxylic acid group, resulting in the formation of the hydrazide and the elimination of a water molecule.[1]

Experimental Protocol:

-

To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., absolute ethanol), add an excess of hydrazine hydrate.

-

The reaction mixture is then refluxed for several hours to drive the reaction to completion.[1][2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then washed with a cold solvent to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the equilibrium towards the product side, maximizing the yield of the desired hydrazide.

-

Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

-

Recrystallization: This purification technique is crucial for obtaining a high-purity product by separating the desired compound from soluble impurities.

Pathway B: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

This alternative route involves a two-step process: the initial esterification of 2,5-dihydroxybenzoic acid to its methyl ester, followed by hydrazinolysis.[1] This pathway can sometimes offer better control over the reaction and may result in a purer final product.[1]

Experimental Protocol:

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

-

Dissolve 2,5-dihydroxybenzoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the crude methyl 2,5-dihydroxybenzoate is isolated.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the synthesized methyl 2,5-dihydroxybenzoate in a suitable solvent like ethanol.

-

Add hydrazine hydrate to the solution.

-

The mixture is then heated at an elevated temperature, often under reflux.[1]

-

The reaction proceeds via a nucleophilic acyl substitution, where hydrazine displaces the methoxy group of the ester.[1]

-

Upon completion, the product is isolated and purified as described in Pathway A.

Causality Behind Experimental Choices:

-

Esterification: Converting the carboxylic acid to an ester makes the carbonyl carbon more electrophilic, facilitating the subsequent nucleophilic attack by hydrazine.

-

Acid Catalyst: The strong acid in the esterification step protonates the carbonyl oxygen of the carboxylic acid, increasing its reactivity towards the nucleophilic attack by methanol.

Diagram of Synthetic Workflow

Caption: Synthetic routes to 2,5-Dihydroxybenzohydrazide.

Comprehensive Characterization of 2,5-Dihydroxybenzohydrazide

Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized 2,5-Dihydroxybenzohydrazide. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

A summary of the key physical and chemical properties of 2,5-Dihydroxybenzohydrazide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 15791-90-9 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Varies depending on purity |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Dihydroxybenzohydrazide is expected to show characteristic absorption bands.[1]

-

O-H and N-H Stretching: Broad bands in the region of 3000-3500 cm⁻¹ are indicative of O-H (hydroxyl) and N-H (hydrazide) stretching vibrations.[1] The broadening of these bands suggests the presence of hydrogen bonding.[1]

-

C=O Stretching: A strong absorption band typically appears around 1650 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the hydrazide group.

-

C=C Stretching: Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups will give rise to bands in the 1200-1300 cm⁻¹ range.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H protons of the hydrazide, and the O-H protons of the hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide and the aromatic carbons.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. In the mass spectrum of 2,5-Dihydroxybenzohydrazide, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.15).

Purity Assessment

The purity of the synthesized compound can be assessed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample by separating it into its individual components. A pure sample of 2,5-Dihydroxybenzohydrazide will show a single major peak in the chromatogram.

-

Melting Point Determination: A sharp and well-defined melting point is indicative of a pure crystalline solid. Impurities will typically broaden the melting point range and lower the melting point.

Diagram of Key Structural Features for Characterization

Caption: Key structural features for characterization.

Applications and Future Directions

The unique chemical structure of 2,5-Dihydroxybenzohydrazide makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in various fields.

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, its derivatives have shown promise as antimicrobial, antioxidant, and anticancer agents.[1] Further research could focus on optimizing these activities through structural modifications.

-

Analytical Chemistry: Its use as an electroactive labeling reagent highlights its potential in the development of sensitive analytical methods for the detection of various analytes.[1]

-

Materials Science: The ability of the hydrazide group to form coordination complexes with metal ions opens up possibilities for the development of new materials with interesting catalytic or electronic properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,5-Dihydroxybenzohydrazide. The described synthetic protocols are robust and can be readily implemented in a laboratory setting. The comprehensive characterization workflow ensures the production of a high-quality compound, which is essential for its successful application in research and development. The versatile nature of this molecule suggests that it will continue to be an important building block in the pursuit of new scientific discoveries.

References

-

PubChem. (n.d.). 2,5-Dihydroxybenzohydrazide. Retrieved from [Link]

-

Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Retrieved from [Link]

-

Umar, A. B., et al. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 6(5), 353-358. Retrieved from [Link]

-

Szafranski, K., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2999. Retrieved from [Link]

-

Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Retrieved from [Link]

-

Kinsel, G. R., & Russell, D. H. (2004). 2,5-Dihydroxybenzoic acid: laser desorption/ionisation as a function of elevated temperature. International Journal of Mass Spectrometry, 239(1), 1-8. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 2,5-Dihydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzohydrazide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a dihydroxy-substituted benzene ring coupled with a hydrazide functional group, provides a valuable scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of dihydroxybenzohydrazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The reactivity of the hydrazide moiety allows for the facile creation of diverse chemical libraries, such as hydrazones, which often exhibit enhanced or modulated biological effects.[1] This guide offers a comprehensive exploration of the core physicochemical properties of 2,5-Dihydroxybenzohydrazide, providing essential data and methodologies for researchers working with this promising compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of 2,5-Dihydroxybenzohydrazide is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| CAS Number | 15791-90-9 | PubChem[2] |

| IUPAC Name | 2,5-dihydroxybenzohydrazide | PubChem[2] |

| Melting Point | Not explicitly available for 2,5-Dihydroxybenzohydrazide. For comparison, the related 2,4-dihydroxybenzoic acid hydrazide has a melting point of 247-250 °C. | N/A |

| Solubility | Soluble in Methanol, Acetone, Ethyl Acetate, Dichloromethane, and Chloroform. Sparingly soluble in Toluene. Insoluble in Hexane.[3] | BenchChem[3] |

| XLogP3 | 0.2 | PubChem[2] |

Structural Features

The key structural components of 2,5-Dihydroxybenzohydrazide are a benzene ring, two hydroxyl (-OH) groups at positions 2 and 5, and a hydrazide (-CONHNH₂) functional group.[1] The phenolic hydroxyl groups are significant contributors to the compound's antioxidant properties due to their ability to donate hydrogen atoms and scavenge free radicals.[1] The relative positioning of these hydroxyl groups also influences the molecule's electronic characteristics and its capacity for metal ion chelation, a potential mechanism for enzyme inhibition.[1]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification, characterization, and purity assessment of 2,5-Dihydroxybenzohydrazide.

Mass Spectrometry

Mass spectrometry data for 2,5-Dihydroxybenzohydrazide reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information about its structure.

-

GC-MS Data: A prominent peak is observed at m/z 137, with other significant fragments at m/z 81 and 53. The molecular ion peak is visible at m/z 168.[2]

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 2,5-Dihydroxybenzohydrazide in solution. While a specific spectrum for 2,5-dihydroxybenzohydrazide is not provided in the search results, data for the closely related 2,5-dihydroxybenzaldehyde is available and can offer insights into the expected chemical shifts of the aromatic protons.

-

¹H NMR (of 2,5-dihydroxybenzaldehyde in DMSO-d₆): δ 10.18 (s, 1H), 10.02 (s, 1H), 9.18 (s, 1H), 6.98 (s, 1H), 6.96 (d, J= 3.2 Hz, 1H), 6.83 (d, J= 8.2 Hz, 1H).[4]

-

¹³C NMR (of 2,5-dihydroxybenzaldehyde in DMSO-d₆): δ 192.17, 154.39, 150.46, 125.02, 122.62, 118.67, 113.56.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of the related compound 2,5-dihydroxybenzoic acid shows absorption maxima at 214 nm, 236 nm, and 334 nm in an acidic mobile phase.[5][6] This information can be useful for selecting an appropriate wavelength for HPLC analysis.

Synthesis and Reactivity

Synthesis

2,5-Dihydroxybenzohydrazide is primarily synthesized through the hydrazinolysis of either 2,5-dihydroxybenzoic acid or its corresponding methyl ester.[1]

-

Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid: This method involves the reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate, typically under reflux conditions. The nucleophilic attack of hydrazine on the carboxylic acid group leads to the formation of the hydrazide and a water molecule.[1]

-

Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate: This route involves the initial synthesis of the methyl ester from 2,5-dihydroxybenzoic acid. The ester is then reacted with hydrazine hydrate, often in a solvent like ethanol at elevated temperatures. This method can sometimes offer better reaction control and product purity.[1]

Caption: Workflow for solubility determination.

Applications in Drug Development

The structural features of 2,5-Dihydroxybenzohydrazide make it an attractive starting point for the development of new therapeutic agents. Research has shown that derivatives of dihydroxybenzohydrazide exhibit promising biological activities:

-

Antimicrobial Activity: Some derivatives have shown activity against multidrug-resistant bacterial strains such as Staphylococcus aureus MRSA and Escherichia coli. [1]* Anticancer Activity: Certain derivatives have displayed selective cytotoxicity against cancer cell lines, including MDA-MB-231 breast cancer cells and LN-229 glioblastoma cells. [1]* Enzyme Inhibition: The ability to chelate metal ions suggests potential for enzyme inhibition, with some derivatives showing strong tyrosinase inhibition. [1]* Antioxidant Activity: The phenolic hydroxyl groups confer potent antioxidant properties, with some derivatives showing scavenging activities comparable to Vitamin C. [1]

Conclusion

2,5-Dihydroxybenzohydrazide is a compound of significant interest with a rich physicochemical profile that underpins its utility in medicinal chemistry and drug discovery. Its synthetic accessibility, reactive hydrazide functionality, and the inherent biological potential of its dihydroxy-substituted aromatic core make it a valuable building block for the creation of novel molecules with diverse therapeutic applications. This guide provides a foundational understanding of its properties and the experimental approaches to characterize them, serving as a vital resource for researchers in the field.

References

-

(E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide - NIH. (URL: [Link])

-

2 - Supporting Information. (URL: [Link])

-

2,5-Dihydroxybenzohydrazide | C7H8N2O3 | CID 349955 - PubChem. (URL: [Link])

-

N′-(2,5-Dihydroxybenzylidene)benzenesulfonohydrazide - PMC - NIH. (URL: [Link])

-

2,5-Dihydroxybenzoic acid, 1g - Bruker Store. (URL: [Link])

-

How do you synthesize 2,5-dihydroxybenzaldehyde? - Knowledge - Bloom Tech. (URL: [Link])

-

2,5-dihydroxybenzoic acid, 490-79-9. (URL: [Link])

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (URL: [Link])

-

2,5-Dihydroxybenzoic acid: laser desorption/ionisation as a function of elevated temperature. (URL: [Link])

-

2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem. (URL: [Link])

-

2,5-dihydroxybenzamide | CAS#:52405-73-9 | Chemsrc. (URL: [Link])

-

Crystal structure of 2,4-dihydroxybenzoic acid [1-(3,5-dichloro-2-hydroxy phenyl)methylidene]hydrazide, C14H10Cl2N2O4 | Request PDF - ResearchGate. (URL: [Link])

-

2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem. (URL: [Link])

-

2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. (URL: [Link])

-

UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid - SIELC Technologies. (URL: [Link])

-

Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed. (URL: [Link])

-

Alkylated Hydroxychalcone: A Novel Matrix for Peptide Analysis by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC. (URL: [Link])

-

A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (URL: [Link])

-

2,5-Dihydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2,5-Dihydroxybenzoic Acid - SIELC Technologies. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500) - Human Metabolome Database. (URL: [Link])

-

2-(2,5-Dihydroxybenzoyl)benzoic acid - SpectraBase. (URL: [Link])

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central. (URL: [Link])

-

Absorption spectra of the mixture of 2,5-dihydroxybenzoic acid (1c)... - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dihydroxybenzohydrazide | C7H8N2O3 | CID 349955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 5. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 6. 2,5-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

A Technical Guide to 2,5-Dihydroxybenzohydrazide: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the dihydroxybenzohydrazide scaffold represents a class of molecules with significant therapeutic promise.[1] These compounds, characterized by a benzene ring bearing two hydroxyl groups and a hydrazide functional group, are a focal point for the development of novel therapeutic agents.[1] The specific arrangement of the hydroxyl groups on the aromatic ring critically influences the biological activity, which spans antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] Among these isomers, 2,5-Dihydroxybenzohydrazide has emerged as a compound of particular interest due to its unique chemical attributes and diverse pharmacological activities. This guide provides an in-depth technical overview of 2,5-Dihydroxybenzohydrazide, covering its fundamental properties, synthesis, and key applications for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of a compound begins with its essential identifiers and physicochemical properties.

| Property | Value | Source |

| CAS Number | 15791-90-9 | [1][2] |

| Molecular Formula | C7H8N2O3 | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| IUPAC Name | 2,5-dihydroxybenzohydrazide | [2] |

| Synonyms | Gentisic acid hydrazide, 2,5-dihydroxybenzoic acid hydrazide | [2] |

Synthesis of 2,5-Dihydroxybenzohydrazide: A Methodological Overview

The synthesis of 2,5-Dihydroxybenzohydrazide is primarily achieved through the hydrazinolysis of 2,5-dihydroxybenzoic acid (gentisic acid) or its ester derivatives.[1] The choice between these starting materials can influence reaction conditions and the purity of the final product.

Protocol 1: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

This method involves the direct reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate.[1] The nucleophilic attack of hydrazine on the carboxylic acid group results in the formation of the hydrazide and a water molecule.[1]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in a suitable solvent, such as ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Diagram of Direct Hydrazinolysis Workflow:

Caption: Workflow for the synthesis of 2,5-Dihydroxybenzohydrazide via direct hydrazinolysis.

Protocol 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

An alternative route involves the use of the methyl ester of 2,5-dihydroxybenzoic acid.[1] This can sometimes provide better control over the reaction and yield a purer product. The reaction proceeds through a nucleophilic acyl substitution, where hydrazine displaces the methoxy group.[1]

Step-by-Step Methodology:

-

Esterification (if starting from the acid): Convert 2,5-dihydroxybenzoic acid to its methyl ester, methyl 2,5-dihydroxybenzoate, using standard esterification methods (e.g., Fischer esterification).

-

Reactant Preparation: Dissolve methyl 2,5-dihydroxybenzoate in a suitable solvent like ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

-

Heating: Heat the mixture at an elevated temperature (reflux) to facilitate the reaction.

-

Product Formation: As the reaction progresses, the hydrazide product will form.

-

Isolation and Purification: Follow the same isolation and purification steps as described in Protocol 1.

Key Applications in Drug Development and Research

The unique structural features of 2,5-Dihydroxybenzohydrazide confer upon it several important biological activities, making it a valuable molecule in drug discovery and development.

Antioxidant Properties

The presence of two hydroxyl groups on the benzene ring is a key determinant of the antioxidant activity of dihydroxybenzohydrazide compounds.[1] These groups are effective at scavenging free radicals, which are implicated in a wide range of diseases. The antioxidant capacity of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is well-documented.[3][4] It has been shown to protect lipids, proteins, and erythrocytes from damage induced by gamma radiation.[3] Studies have demonstrated that 2,5-dihydroxybenzoic acid possesses strong antioxidant activity, in some cases comparable to that of Vitamin C.[1]

Iron Chelation

Iron is an essential element, but its excess can be toxic, leading to the generation of reactive oxygen species and cellular damage. Iron chelating agents are crucial for treating iron overload disorders. The dihydroxybenzoic acid scaffold is known to bind iron.[5] Specifically, 2,5-dihydroxybenzoic acid binds iron in a salicylate mode.[5] Potentiometric studies have shown that it forms complexes with Fe(III) in 1:1, 1:2, and 1:3 ligand-to-metal stoichiometries.[5] This iron-chelating ability is a significant area of research for the development of new treatments for iron-related pathologies.

Diagram of Iron Chelation and Antioxidant Action:

Caption: Dual mechanism of action: iron chelation and antioxidant activity.

Antimicrobial and Anticancer Potential

The broader class of dihydroxybenzohydrazide derivatives has demonstrated significant antimicrobial and anticancer activities.[1] For instance, certain derivatives are active against multidrug-resistant bacterial strains like Staphylococcus aureus MRSA and Escherichia coli.[1] Furthermore, selective cytotoxicity against cancer cell lines, such as MDA-MB-231 breast cancer cells and LN-229 glioblastoma cells, has been reported for some derivatives.[1] The reactive hydrazide moiety allows for the synthesis of hydrazones (Schiff bases) through condensation with aldehydes and ketones, which often enhances or modifies the biological activity of the parent molecule.[1] This chemical tractability makes 2,5-Dihydroxybenzohydrazide a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion: A Promising Future in Medicinal Chemistry

2,5-Dihydroxybenzohydrazide is a molecule with a compelling profile for researchers and drug development professionals. Its straightforward synthesis, coupled with its potent antioxidant and iron-chelating properties, positions it as a valuable scaffold for the design of novel therapeutics. The potential to generate diverse libraries of derivatives through its reactive hydrazide group further underscores its importance in the ongoing quest for new treatments for a wide array of diseases, from infectious diseases to cancer and conditions associated with oxidative stress and iron overload. Continued investigation into the structure-activity relationships of its derivatives will undoubtedly unlock new therapeutic avenues.

References

-

PubMed. Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. [Link]

-

PubChem. 2,5-Dihydroxybenzohydrazide | C7H8N2O3 | CID 349955. [Link]

-

MDPI. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

-

Bloom Tech. How do you synthesize 2,5-dihydroxybenzaldehyde?. [Link]

-

MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

PubMed. Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia. [Link]

-

Wikipedia. Gentisic acid. [Link]

-

PubMed. 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. [Link]

-

Cheméo. Chemical Properties of Gentisic acid (CAS 490-79-9). [Link]

-

PubMed. Chelation Studies With 2,3-dihydroxybenzoic Acid in Patients With Beta-Thalassaemia Major. [Link]

-

PubMed Central. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

PubMed. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

-

PubMed. Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation. [Link]

-

PubMed Central. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. [Link]

-

PubChem. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469. [Link]

-

Semantic Scholar. Innovative polymeric iron chelators with iron binding affinity and biocompatibility for the treatment of transfusional iron overload.. [Link]

-

PubMed. 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide: DFT, antioxidant, spectroscopic and molecular docking studies with BSA. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Gentisic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dihydroxybenzohydrazide | C7H8N2O3 | CID 349955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activities of dihydroxybenzohydrazide compounds

An In-Depth Technical Guide to the Biological Activities of Dihydroxybenzohydrazide Compounds

Abstract

Dihydroxybenzohydrazide and its derivatives, particularly hydrazones and Schiff bases, represent a versatile class of compounds with significant pharmacological potential. Their unique structural features, including phenolic hydroxyl groups and a flexible hydrazide moiety, enable them to act as potent antioxidants, antimicrobial agents, anticancer therapeutics, and enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these compounds. We will delve into the causality behind key experimental designs, provide detailed, field-proven protocols for assessing their activity, and present structure-activity relationship (SAR) insights critical for future drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the dihydroxybenzohydrazide scaffold.

Introduction: The Dihydroxybenzohydrazide Scaffold

The dihydroxybenzohydrazide core is a privileged scaffold in medicinal chemistry. Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and a benzohydrazide (-CONHNH₂) functional group. The positions of the hydroxyl groups (e.g., 2,4-, 3,4-, or 3,5-) profoundly influence the molecule's electronic properties, steric configuration, and, consequently, its biological activity.[1][2]

The hydrazide moiety is particularly significant; it serves as a versatile synthetic handle for creating a diverse library of derivatives, most commonly hydrazones, through condensation with various aldehydes and ketones.[3][4] This hydrazone fragment (-CONH-N=CH-) is crucial for bioactivity, as it can form stable hydrogen bonds with biological targets and chelate metal ions, which are essential for many enzymatic reactions.[5][6] This guide will focus primarily on the 2,4-dihydroxy and 3,5-dihydroxy isomers and their derivatives, which are extensively studied for their therapeutic properties.

Core Synthesis Pathway

The foundational step in exploring this chemical space is the synthesis of the parent hydrazide, which is then used as a building block for more complex derivatives. The rationale is to create a reactive intermediate that can be easily diversified.

Caption: Mechanism of free radical scavenging via Hydrogen Atom Transfer (HAT).

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a cornerstone for evaluating antioxidant activity. Its principle lies in the color change that occurs when the stable, deep violet DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced by an antioxidant to the pale yellow hydrazine. The degree of discoloration is directly proportional to the scavenging potential of the compound.

-

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (dihydroxybenzohydrazide derivatives)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

-

Step-by-Step Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the diluted test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The choice of a dark environment is critical to prevent the light-induced degradation of DPPH, ensuring that the observed radical scavenging is due to the test compound alone.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Structure-Activity Relationship (SAR) Insights

Studies consistently show that hydrazones derived from dihydroxybenzohydrazide exhibit potent antioxidant activity.

| Compound Class | Key Findings | Reference |

| 2,4-Dihydroxybenzohydrazones | Moderate antioxidant activity attributed to the two meta-positioned hydroxyl groups. | |

| 3,5-Dihydroxybenzohydrazones | Good in vitro antioxidant activity, with IC₅₀ values for DPPH and ABTS radical scavenging reported at 48.04 µg/mL and 48.59 µg/mL, respectively, for a 4-nitrobenzylidene derivative. [7] | [7] |

| Metal Complexes | Oxovanadium(IV) complex of 2,4-dihydroxybenzaldehyde benzoylhydrazone showed the highest radical scavenging potency, comparable to ascorbic acid. [6] | [6] |

Anticancer Activity

The hydrazone moiety is a well-established pharmacophore in anticancer drug design. Dihydroxybenzohydrazide derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. [8][9][10]This shift disrupts mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Materials and Reagents:

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator. This adherence period is crucial for ensuring cells are in a healthy, exponential growth phase before treatment.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm.

-

Calculation: Determine the percentage of cell viability relative to the untreated control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Key Findings in Anticancer Research

| Compound | Cell Line | IC₅₀ Value | Key Observation | Reference |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 µM | Extremely high potency and selectivity against this cancer cell line. [3][4] | [3][4] |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (Hepatocellular Carcinoma) | 7.81 µM | Significant cytotoxicity. [3] | [3] |

| Hydrazide with furan substituent | K562 (Leukemia) | 0.07 µM (72h) | Remarkable cytotoxic effect, induced apoptosis via increased Bax/Bcl-2 ratio. [8][9] | [8][9] |

| Hydrazide with nitro-thiophen substituent | K562 (Leukemia) | 0.09 µM (72h) | Potent activity, induced apoptosis. [8][9] | [8][9] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Dihydroxybenzohydrazide derivatives, particularly their Schiff bases, have shown promising activity against a broad spectrum of bacteria and fungi. [11][12][13][14]The imine group (>C=N–) is considered critical for their antimicrobial action. [11]

Mechanism of Action

While the exact mechanisms are multifaceted, it is proposed that these compounds interfere with microbial growth by:

-

Chelating Trace Metals: Essential for microbial enzyme function.

-

Inhibiting Enzyme Synthesis: Disrupting key metabolic pathways.

-

Altering Cell Membrane Permeability: The lipophilicity of some derivatives allows them to penetrate the microbial cell wall and disrupt its integrity. [12]Electron-withdrawing substituents, like nitro groups, can increase lipophilicity and enhance this effect. [12]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials and Reagents:

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microplates

-

Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL

-

Test compounds and standard antibiotics (e.g., Ampicillin, Nystatin)

-

-

Step-by-Step Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Key Findings in Antimicrobial Research

| Compound | Target Organism | MIC Value | Reference |

| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus MRSA ATCC 43300 | 3.91 µg/mL | Interesting activity against a resistant Gram-positive strain. [3][4][15] |

| 2,4-dihydroxybenzoic acid (parent compound) | S. aureus MRSA | 0.5 mg/mL | The core structure itself shows activity against Gram-positive bacteria. [3] |

| Ionic liquid tagged Schiff base from 2,4-dihydroxybenzaldehyde | Gram-positive & Gram-negative bacteria | Not specified, but showed broad-spectrum activity. | Tagging with ionic liquids can enhance antimicrobial properties. [14] |

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. [16]Inhibiting this enzyme is a primary strategy in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. Hydrazide and hydrazone compounds are effective tyrosinase inhibitors, likely due to their ability to chelate the copper ions in the enzyme's active site.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-tyrosine to dopaquinone, which then forms colored products.

-

Materials and Reagents:

-

Mushroom Tyrosinase

-

L-tyrosine (substrate)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds

-

Kojic acid (positive control inhibitor) [17] * 96-well microplate and reader

-

-

Step-by-Step Procedure:

-

Preparation: Prepare solutions of the tyrosinase enzyme, L-tyrosine substrate, and various concentrations of the test compound and kojic acid in the phosphate buffer.

-

Pre-incubation: In a 96-well plate, add the test compound solution and the tyrosinase enzyme solution. Incubate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. [16][18] 3. Reaction Initiation: Add the L-tyrosine substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a reader and measure the absorbance at ~490-510 nm kinetically (e.g., every minute for 30-60 minutes). [16][19] 5. Calculation: Determine the rate (slope) of the reaction for each concentration. Calculate the percent inhibition relative to the uninhibited control and determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Dihydroxybenzohydrazide compounds are a rich source of biologically active molecules with demonstrated potential in oncology, infectious disease, and beyond. The synthetic tractability of the hydrazide core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel derivatives with different substitution patterns and heterocyclic moieties to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Mechanism Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by these compounds.

-

In Vivo Studies: Translating promising in vitro results into animal models to assess efficacy, toxicity, and pharmacokinetics. [3]* Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic or antimicrobial agents.

The evidence strongly supports the dihydroxybenzohydrazide scaffold as a valuable starting point for the development of next-generation therapeutic agents.

References

- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.

- Atanasova, M., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.

- ULUSOY GÜZELDEMİRCİ, N., et al. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole.

- Popiołek, R., et al. (2023). (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate.

- Benchchem. 2,4-Dihydroxybenzohydrazide | High-Purity Research Chemical.

- Tavakolfar, S., et al. (2016). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Anti-Cancer Agents in Medicinal Chemistry.

- MDPI. (2022). In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils.

- El-Hendawy, A. M., et al. (2018). New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H 2 dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. ResearchGate.

- Tavakolfar, S., et al. (2016). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Ingenta Connect.

- Hassan, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.

- Georgieva, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central.

- Amato, G., et al. (2022). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. MDPI.

- Taha, Z. A., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH.

- Zheleva, D., et al. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central.

- Salimi, M., et al. (2016). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells.

- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.

- Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

- Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.

- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed.

- Liu, H., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications.

- Kumar, R., et al. (2018). Synthesis, characterization and microbiocidal studies of novel ionic liquid tagged Schiff bases. Comptes Rendus de l'Académie des Sciences.

- Glamo Gligorijević, D., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.

- Chem-Impex. 2,4-Dihydroxybenzoic acid hydrazide.

- Aboafia, S. A., et al. (2018). New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H2dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. Scilit.

- ResearchGate. (2011). Synthesis, Crystal structure and Antioxidant of 3,5-Dihydroxy-N '-(5-bro-2-hydroxybenzylidene)benzohydrazide Hydrate.

- Li, J., et al. (2013). Synthesis, Crystal Structure,and Antioxidant and Antibacterial Activities of 3,5-Dihydroxy-N '-(4-nitrobenzylidene)benzohydrazide. ResearchGate.

- Active Concepts. (2023). Tyrosinase Inhibition Assay.

- BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric).

- Musa, A., et al. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben.

- Zhang, X., et al. (2013). Synthesis, structures, and antimicrobial activity of two Schiff bases derived from 3-hydroxybenzohydrazide and 3-alkoxysalicylaldehyde. ResearchGate.

- Hiremath, S., et al. (2012). (PDF) A study on Structural Aspects and Biological Activity of (E)-N'- [2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes. ResearchGate.

- Al-Hamdani, A. A. S., et al. (2024). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC - PubMed Central.

- Khanam, J. A., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH.

- Shaikh, Z., et al. (2023). (PDF) Synthesis, characterization, lipoxygenase, and tyrosinase inhibitory activities of non- cytotoxic titanium(III) and (IV) hydrazide complexes. ResearchGate.

- Chen, Y.-C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC - NIH.

- Ali, A., et al. (2022). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI.

- Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.

- ResearchGate. (2023). Benzohydrazide derivative metal complex's antimicrobial and inhibitory effects on liver cancer cell lines and quinone oxidoreductase 2: Experimental, molecular docking, and DFT investigations.

- Scholars Research Library. (2012). Docking study of p-hydroxybenzohydrazide derivatives as tyrosine kinase inhibitors and anticancer agents.

- Al-Masoudi, W. A. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.

- Khan, I., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. PubMed Central.

- Martínez-Mayorga, K., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus - Universal Wiser Publisher.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds...: Ingenta Connect [ingentaconnect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and microbiocidal studies of novel ionic liquid tagged Schiff bases [comptes-rendus.academie-sciences.fr]

- 15. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of 2,5-Dihydroxybenzohydrazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,5-Dihydroxybenzohydrazide

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is relentless. The 2,5-dihydroxybenzohydrazide core represents one such privileged structure. Characterized by a gentisic acid (2,5-dihydroxybenzoic acid) backbone linked to a hydrazide moiety, this scaffold is a rich platform for the development of therapeutic agents. The phenolic hydroxyl groups and the reactive hydrazide functional group provide a unique combination of physicochemical properties, including antioxidant potential, metal-chelating capabilities, and a versatile handle for chemical modification. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 2,5-dihydroxybenzohydrazide derivatives and their analogues, offering insights for researchers engaged in the discovery and development of new drugs.

The Strategic Synthesis of 2,5-Dihydroxybenzohydrazide and Its Hydrazone Analogues

The synthetic pathway to 2,5-dihydroxybenzohydrazide and its derivatives is a critical aspect of its utility in drug discovery, favoring straightforward and efficient chemical transformations.

Part 1: Synthesis of the Core Moiety: 2,5-Dihydroxybenzohydrazide

The primary route to obtaining the 2,5-dihydroxybenzohydrazide scaffold involves a two-step process commencing with the readily available 2,5-dihydroxybenzoic acid.

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

The initial step focuses on the conversion of 2,5-dihydroxybenzoic acid to its methyl ester, methyl 2,5-dihydroxybenzoate. This is typically achieved through a Fischer esterification reaction.

Experimental Protocol: Synthesis of Methyl 2,5-Dihydroxybenzoate [1][2]

-

Reactants: 2,5-dihydroxybenzoic acid, methanol (reagent and solvent), and a catalytic amount of concentrated sulfuric acid.

-

Procedure:

-

Dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for an extended period, typically 48-72 hours, to drive the equilibrium towards the ester product.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent evaporation to yield methyl 2,5-dihydroxybenzoate as a crystalline solid.[1][2]

-

Step 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

The second step involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine hydrate to form the desired 2,5-dihydroxybenzohydrazide.

Experimental Protocol: Synthesis of 2,5-Dihydroxybenzohydrazide

-

Reactants: Methyl 2,5-dihydroxybenzoate, hydrazine hydrate, and a suitable solvent such as ethanol.

-

Procedure:

-

Dissolve methyl 2,5-dihydroxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of 2,5-dihydroxybenzohydrazide is collected by filtration.

-

The product can be washed with cold ethanol and dried under vacuum.

-

Part 2: Derivatization to Bioactive Hydrazones

The hydrazide moiety of 2,5-dihydroxybenzohydrazide is a key functional group that readily undergoes condensation with various aldehydes and ketones to form stable hydrazone derivatives.[3] This reaction is a cornerstone for creating diverse chemical libraries for biological screening.

General Experimental Protocol: Synthesis of 2,5-Dihydroxybenzohydrazone Derivatives [3]

-

Reactants: 2,5-dihydroxybenzohydrazide, a selected aldehyde or ketone, and a suitable solvent (e.g., ethanol, methanol) with a catalytic amount of acid (e.g., glacial acetic acid).

-

Procedure:

-

Dissolve 2,5-dihydroxybenzohydrazide in the chosen solvent, heating if necessary.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification if needed.

-

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from 2,5-dihydroxybenzoic acid to its hydrazone derivatives.

A Spectrum of Biological Activities and Underlying Mechanisms

Derivatives of 2,5-dihydroxybenzohydrazide have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.

Antimicrobial Activity

Hydrazone derivatives of dihydroxybenzoic acids have shown significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4]

Mechanism of Action: The antimicrobial action of these compounds is often multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[5] By binding to this enzyme, the compounds disrupt DNA synthesis, leading to bacterial cell death.

Table 1: Selected Antimicrobial Activities of Dihydroxybenzohydrazide Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus MRSA | 3.91 | [4] |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | 500 | [4] |

| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [4] |

| Isonicotinic acid hydrazone derivative | Staphylococcus aureus | 1.95-7.81 | [6] |

| Lactic acid hydrazone derivative | Staphylococcus aureus | 64-128 | [6] |

Caption: Multifaceted anticancer mechanism of 2,5-dihydroxybenzohydrazone derivatives.

Enzyme Inhibition: A Focus on Tyrosinase

The dihydroxyphenyl moiety present in these compounds makes them excellent candidates for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.

Mechanism of Action: The 2,5-dihydroxy substitution pattern is structurally similar to the natural substrates of tyrosinase, such as L-DOPA. These derivatives can act as competitive inhibitors by binding to the active site of the enzyme, which contains a dinuclear copper center. The hydroxyl groups can chelate the copper ions, effectively blocking the substrate from binding and preventing the catalytic reaction that leads to melanin production.

Structure-Activity Relationships (SAR)

The biological activity of 2,5-dihydroxybenzohydrazide derivatives can be finely tuned by modifying their chemical structure. Key SAR insights include:

-

Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the aromatic ring introduced from the aldehyde or ketone play a crucial role in determining the biological activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) can significantly influence the potency and selectivity of the compounds. For instance, some studies have shown that nitro-substituted derivatives exhibit potent anticancer activity. [7]* The Hydrazone Linker: The -CONH-N=CH- linker is essential for the biological activity of many of these derivatives. It provides a rigid scaffold that correctly orients the aromatic rings for optimal interaction with biological targets.

-

The Dihydroxy Substitution Pattern: The 2,5-dihydroxy arrangement on the benzohydrazide core is critical for certain activities, such as tyrosinase inhibition, due to its metal-chelating ability.

Therapeutic Potential and Future Directions

The diverse biological activities of 2,5-dihydroxybenzohydrazide derivatives underscore their significant therapeutic potential. In vivo studies on related dihydroxybenzoic acid derivatives have shown promising results in various models. [7][8]The ease of synthesis and the ability to generate large libraries of analogues make this scaffold highly attractive for drug discovery programs.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of the most promising candidates in animal models of cancer, infectious diseases, and skin disorders.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

References

-

Azole-hydrazone derivatives: Design, synthesis, in vitro biological evaluation, dual EGFR/HER2 inhibitory activity, cell cycle analysis and molecular docking study as anticancer agents. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. Available at: [Link]

-

Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Taylor & Francis Online. Available at: [Link]

-

Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. PubMed Central. Available at: [Link]

-

The reported anticancer agents with EGFR and HER2 inhibition activities. - ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

-

New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. PubMed Central. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

-

Synthesis of methyl 2,5-dihydroxybenzoate. PrepChem.com. Available at: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central. Available at: [Link]

-

Methyl 2,5-dihydroxybenzoate. Griffith Research Online. Available at: [Link]

-

The efficacy of new 2,5-dihydroxybenzyl derivatives against Trypanosoma cruzi, Leishmania infantum and Leishmania braziliensis. PubMed. Available at: [Link]

-

Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PubMed Central. Available at: [Link]

-

Antimicrobial Activity of Some Steroidal Hydrazones. PubMed Central. Available at: [Link]

-

Caspases 8 and 9 enzymatic activity in lung cancer cells treated with different compound 5c concentrations. - ResearchGate. Available at: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

-

IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... - ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. Available at: [Link]

-

(PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. Available at: [Link]

-

IC50 – Knowledge and References. Taylor & Francis. Available at: [Link]

-

hydrazinolysis of methyl salicylate using different methods. ResearchGate. Available at: [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

-

Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dihydroxybenzohydrazide: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. From its historical roots in the study of benzohydrazides to its current exploration as a versatile scaffold for therapeutic agents, this document delves into its chemical properties, synthesis, and diverse biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are provided to support researchers and scientists in the field. Furthermore, this guide explores the mechanistic underpinnings of its antioxidant, antimicrobial, and anticancer properties, supported by insights into the structure-activity relationships of its derivatives.

Introduction and Historical Context

The journey of 2,5-Dihydroxybenzohydrazide, also known as gentisic hydrazide, is intrinsically linked to the broader exploration of benzohydrazides as a class of compounds with therapeutic potential. Research into benzohydrazide derivatives began in the mid-20th century, with early studies focusing on their potential as tuberculostatic agents. While this foundational work established the biological significance of the benzohydrazide scaffold, the specific focus on the 2,5-dihydroxy isomer emerged later.

The precursor to this compound, 2,5-dihydroxybenzoic acid (gentisic acid), has a longer history, being a known metabolite of salicylic acid. Its anti-inflammatory and antioxidant properties have been recognized for some time. The subsequent derivatization of gentisic acid to its hydrazide form opened new avenues for creating novel molecules with enhanced or modified biological activities. The hydrazide functional group provides a reactive handle for the synthesis of a wide array of derivatives, particularly hydrazones, which have proven to be a rich source of pharmacologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dihydroxybenzohydrazide is fundamental for its application in research and drug development.

| Property | Value | Source |

| IUPAC Name | 2,5-dihydroxybenzohydrazide | PubChem |

| Molecular Formula | C₇H₈N₂O₃ | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| CAS Number | 15791-90-9 | PubChem |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO | Inferred from synthesis protocols |

Synthesis of 2,5-Dihydroxybenzohydrazide

The primary and most established route for the synthesis of 2,5-Dihydroxybenzohydrazide is through the hydrazinolysis of 2,5-dihydroxybenzoic acid or its corresponding ester. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the hydrazide.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2,5-Dihydroxybenzohydrazide.

Detailed Experimental Protocol: Synthesis via Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

This protocol provides a step-by-step method for the synthesis of 2,5-Dihydroxybenzohydrazide.

Materials:

-

Methyl 2,5-dihydroxybenzoate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2,5-dihydroxybenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 2,5-Dihydroxybenzohydrazide, will often precipitate out of the solution. The precipitation can be further induced by placing the flask in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.